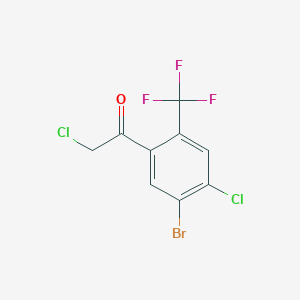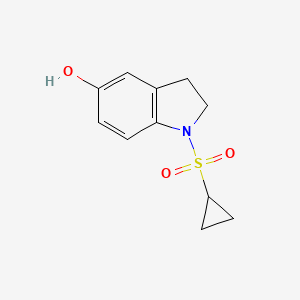
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Métodos De Preparación
The synthesis of 1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of methanesulfonic acid under reflux conditions .
Análisis De Reacciones Químicas
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparación Con Compuestos Similares
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-1-decylindolin-2-one: A synthetic indole derivative with unique structural features.
The uniqueness of this compound lies in its cyclopropanesulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-2,3-dihydroindol-5-ol |
InChI |
InChI=1S/C11H13NO3S/c13-9-1-4-11-8(7-9)5-6-12(11)16(14,15)10-2-3-10/h1,4,7,10,13H,2-3,5-6H2 |
Clave InChI |
QZGPFZUHCDCEHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




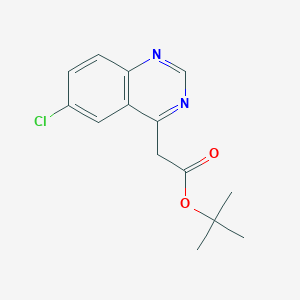
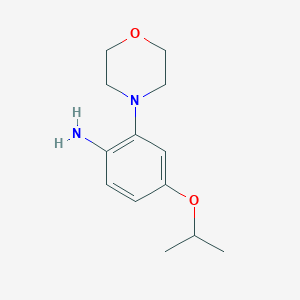

![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
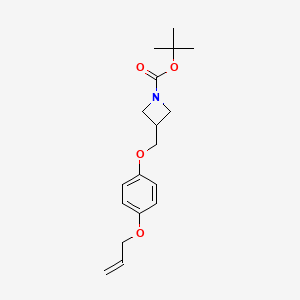
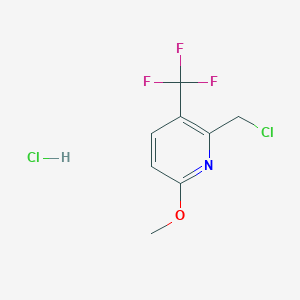
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
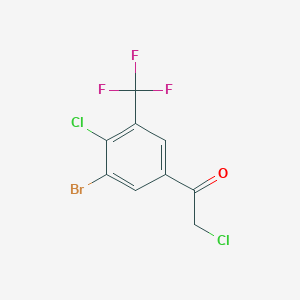
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
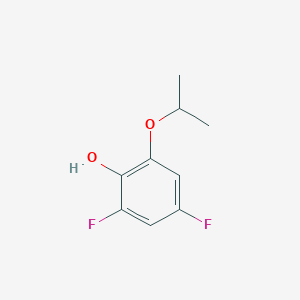
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
